molecular formula C12H12N2O B2397169 1-(4-(1h-Pyrrol-1-yl)phenyl)ethanone oxime CAS No. 832738-15-5

1-(4-(1h-Pyrrol-1-yl)phenyl)ethanone oxime

Cat. No.: B2397169
CAS No.: 832738-15-5
M. Wt: 200.24 g/mol
InChI Key: PXPFQUACXGFCRJ-UHFFFAOYSA-N
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Description

1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone oxime is an organic compound that features a pyrrole ring attached to a phenyl group, which is further connected to an ethanone oxime moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone oxime typically involves the reaction of 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions to yield the desired oxime product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone oxime has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrrole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone: Lacks the oxime group, which may result in different reactivity and biological activity.

    1-(4-(1H-Pyrrol-1-yl)phenyl)ethanone oxime derivatives: Modified versions with different substituents on the phenyl or pyrrole rings.

Uniqueness: this compound is unique due to the presence of both the pyrrole ring and the oxime group, which confer distinct chemical and biological properties

Properties

CAS No.

832738-15-5

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-[1-(4-pyrrol-1-ylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C12H12N2O/c1-10(13-15)11-4-6-12(7-5-11)14-8-2-3-9-14/h2-9,15H,1H3

InChI Key

PXPFQUACXGFCRJ-UHFFFAOYSA-N

SMILES

CC(=NO)C1=CC=C(C=C1)N2C=CC=C2

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N2C=CC=C2

solubility

not available

Origin of Product

United States

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